Methyl-D-xylofuranoside
Description
Context within Carbohydrate Chemistry and Glycoside Classification
Methyl-D-xylofuranoside is classified as a methyl glycoside, a subset of carbohydrates where a sugar molecule is linked to a methyl group via a glycosidic bond. Its name precisely describes its structure: "Methyl" indicates the presence of the -OCH₃ group, "D-xylo" specifies the stereochemistry inherited from the parent sugar, D-xylose, and "furanoside" denotes that the xylose is in its five-membered ring form. nih.govnih.gov
In solution, sugars like xylose can exist in equilibrium between their open-chain form and cyclic forms. These cyclic structures can be either six-membered rings, known as pyranoses, or five-membered rings, called furanoses. researchgate.net The furanose ring is known to be significantly more flexible than its pyranose counterpart. researchgate.net When D-xylose is treated with methanol (B129727) under acidic conditions, a mixture of four possible methyl xylosides is formed: the α and β anomers of both the furanoside and the pyranoside forms. researchgate.netcdnsciencepub.com Anomers (α and β) are stereoisomers that differ in configuration only at the anomeric carbon (the carbon that was part of the aldehyde group in the open-chain form).
Research into the kinetics of this reaction has shown a distinct sequence of events. The initial and most rapid reaction is the formation of the methyl-D-xylofuranosides. This is followed by the anomerization between the α and β furanosides. Subsequently, the furanosides convert to the more thermodynamically stable pyranoside forms, which then also anomerize. researchgate.netcdnsciencepub.comcdnsciencepub.com The relative rates of these reactions, from fastest to slowest, are: furanoside anomerization, initial furanoside formation, furanoside-to-pyranoside conversion, and pyranoside anomerization. cdnsciencepub.com
Table 1: Structural Classification of this compound
| Feature | Description |
| Parent Sugar | D-Xylose |
| Ring Structure | Furanose (a five-membered ring containing one oxygen atom) |
| Glycoside Type | Methyl glycoside (the aglycone is a methyl group) |
| Anomeric Forms | Exists as two anomers: Methyl α-D-xylofuranoside and Methyl β-D-xylofuranoside |
| Molecular Formula | C₆H₁₂O₅ nih.gov |
| Molecular Weight | 164.16 g/mol nih.gov |
Significance in Glycobiological Systems and Pharmaceutical Research
The significance of this compound in research stems primarily from its use as a model compound and a synthetic building block. The inherent flexibility of the furanose ring system is a key area of study in glycobiology, and this compound provides a simple, fundamental scaffold for such conformational analyses. researchgate.netresearchgate.net
A critical area where the xylofuranose (B8766934) structure is of biological importance is in the cell wall of certain pathogens. A derivative, 5-deoxy-5-methylthio-D-xylofuranose (MTX), has been identified as a component of lipoarabinomannan (LAM), a major cell-surface glycoconjugate in the human pathogen Mycobacterium tuberculosis. nih.gov LAM is a potent modulator of the host immune response, and understanding its structure is crucial. In studies to determine the stereochemistry and linkage of the MTX residue, Methyl α-D-xylofuranoside was used as a parent compound for comparative conformational analysis via NMR spectroscopy. nih.gov This research established that the MTX residue is of the D-configuration and is linked to the mannan (B1593421) portion of the glycan, providing critical insight into this important biomolecule. nih.gov
In pharmaceutical and chemical synthesis research, this compound serves as a versatile starting material. Its defined stereochemistry and reactive hydroxyl groups allow it to be used as a precursor for creating more complex and biologically relevant molecules. For instance, derivatives of this compound have been used in the synthesis of "internal" C-glycosylarenes, which are heterocyclic systems found in a variety of natural products. nih.gov It has also been employed as a key intermediate in the synthesis of polyfluorinated carbohydrate analogs, which are of interest for their potential applications as enzyme inhibitors or as probes for NMR studies. acs.org Furthermore, while research has often focused on xylopyranosides, the general class of xylosides has been shown to act as artificial primers for the biosynthesis of glycosaminoglycans (GAGs), complex polysaccharides involved in numerous biological processes, including cell signaling and regulation, indicating the broader importance of xylose-containing glycosides in biomedical research. lu.se
Table 2: Research Applications of this compound
| Application Area | Specific Use | Research Finding/Significance |
| Glycobiology | Model compound for conformational analysis | Used to study the flexible nature of the furanose ring, which is important for its biological roles. researchgate.net |
| Infectious Disease Research | Reference compound for structural elucidation | Used as a reference to determine the structure of the 5-deoxy-5-methylthio-xylofuranose residue in the lipoarabinomannan of Mycobacterium tuberculosis. nih.gov |
| Synthetic Chemistry | Synthetic precursor/intermediate | Employed in the synthesis of C-glycosylarenes and polyfluorinated carbohydrates for further research. nih.govacs.org |
| Biochemical Pathway Studies | Primer for Glycosaminoglycan (GAG) synthesis | Xylosides can initiate the synthesis of GAGs, allowing researchers to study this critical biosynthetic pathway and develop potential therapeutic agents. lu.sersc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRCAPFICWVAQ-IANNHFEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reaction Mechanisms and Transformations of Methyl D Xylofuranoside
Isomerization and Anomerization Processes
The interconversion between different isomeric forms of methyl-D-xylofuranoside is a crucial aspect of its chemistry, influenced by reaction conditions and the inherent stability of the resulting structures.
Furanoside-to-Pyranoside Rearrangements
Under acidic conditions, such as in the presence of methanolic hydrogen chloride, methyl-D-xylofuranosides can undergo rearrangement to the thermodynamically more stable pyranoside forms. exlibrisgroup.comresearchgate.net This transformation is part of a sequence of reactions that occurs during the glycosidation of D-xylose. exlibrisgroup.comresearchgate.net The process involves the initial formation of furanosides, which then isomerize to pyranosides. researchgate.netacs.org
Studies have shown that the pyranoside-into-furanoside (PIF) rearrangement can also be induced, particularly with per-O-sulfated derivatives. acs.orgnih.gov For instance, the transformation of methyl β-D-xylopyranoside into methyl β-D-xylofuranoside can be completed in approximately 5 hours under specific acid-promoted sulfation conditions. acs.orgnih.govresearchgate.net Ab initio calculations suggest that while nonsulfated furanosides are less stable than their pyranoside counterparts, the introduction of sulfate (B86663) groups reverses this stability, providing the driving force for the rearrangement. acs.orgnih.gov The reactivity of pentosides in these rearrangements is generally higher than that of hexosides. acs.orgnih.gov
The reaction sequence in the formation of methyl xylosides from D-xylose is as follows:
D-xylose → Furanosides
Anomerization of furanosides
Furanosides → Pyranosides
Anomerization of pyranosides exlibrisgroup.comresearchgate.net
This rearrangement from the furanoside to the pyranoside form appears to proceed with retention of the configuration at the anomeric center. exlibrisgroup.comresearchgate.netglobalauthorid.com
Anomerization of Furanosides and Pyranosides
Anomerization, the interconversion of α and β anomers at the C1 position, is a key process for both furanosides and pyranosides. In the context of methyl-D-xylosides, the anomerization of furanosides is a significantly faster reaction compared to the furanoside-to-pyranoside rearrangement and the subsequent anomerization of the resulting pyranosides. exlibrisgroup.comresearchgate.net
The relative rates of the reactions involved in the methanolysis of D-xylose have been established, with the anomerization of furanosides being the most rapid process. exlibrisgroup.comresearchgate.net The sequence of decreasing reaction velocity is: anomerization of furanosides > formation of furanosides from xylose > conversion of furanosides to pyranosides > anomerization of pyranosides. exlibrisgroup.comresearchgate.net The rapid anomerization of furanosides is facilitated by methanol (B129727), and this process is suppressed when dioxane is used as the solvent. cdnsciencepub.com
Table 1: Relative Rates of Reactions in Methyl Xyloside Formation
| Reaction | Relative Rate |
|---|---|
| Anomerization of furanosides | 382.5 |
| Xylose → furanosides | 324 |
| Furanosides → pyranosides | 5.4 |
| Anomerization of pyranosides | 1.0 |
Data sourced from studies on the methanolysis of D-xylose. acs.org
Influence of Anomeric Center Configuration on Reactivity
The configuration of the anomeric center (α or β) significantly influences the reactivity and stereoselectivity of glycosylation reactions. In furanosides, the stereoselectivity is affected by the configuration-dependent influence of protecting groups, such as benzyl (B1604629) ethers, at the 2-, 3-, and 5-positions. nih.gov This effect is more pronounced in the furanose series compared to the pyranose series due to the lower stabilization of the glycosyl triflate intermediate. nih.gov
For instance, in the enzymatic hydrolysis of methyl 2,3-di-O-acetyl-5-deoxy-D-xylofuranosides by pig liver esterase (PLE), the anomeric configuration dictates the regioselectivity of the reaction. The β-anomer (methyl 2,3-di-O-acetyl-5-deoxy-β-D-xylofuranoside) exclusively yields the 3-O-acetyl product. tandfonline.com In contrast, the α-anomer produces a mixture of the 2-O-acetyl and 3-O-acetyl derivatives. tandfonline.com
Furthermore, the configuration at the anomeric center is retained during the furanoside to pyranoside rearrangement, suggesting a mechanism where the geometry of the acyclic intermediate favors ring closure without inversion at C1. cdnsciencepub.com
Solvolysis and Substituent Displacement Reactions
Solvolysis of this compound derivatives, often involving the displacement of a leaving group, can lead to the formation of various other sugar derivatives through rearrangement and substitution.
Formation of Diol Compounds (e.g., cis-2,3-diol)
The solvolysis of specifically substituted methyl-D-xylofuranosides can lead to the formation of diol compounds. For example, the solvolysis of methyl 2-O-acetyl-3-O-methanesulfonyl-5-O-benzyl-d-xylofuranoside in methyl cellosolve with sodium acetate (B1210297) trihydrate results in a mixture of pentose (B10789219) derivatives, including ribose, which contains a cis-2,3-diol. tandfonline.comoup.com The formation of this cis-2,3-diol is considered specific to the furanose ring system, as similar solvolysis of a 3-sulfonyl ester in a pyranose ring with a trans-2-acetoxyl group does not yield a cis-2,3-diol compound. tandfonline.comoup.com
Conversion to Other Pentose Derivatives
Solvolysis reactions of this compound derivatives can yield a variety of other pentose derivatives. The solvolysis of methyl 2-O-acetyl-3-O-methanesulfonyl-5-O-benzyl-d-xylofuranoside produces a mixture containing xylose, arabinose, and ribose derivatives. tandfonline.comoup.com
Furthermore, rearrangements can occur during the solvolysis of carbohydrate sulfonates. For instance, the hydrolysis of methyl 3-O-nitrobenzene-p-sulphonyl-α-D-glucopyranoside leads to the formation of methyl 3-deoxy-3-formyl-α-D-xylofuranoside. rsc.orgrsc.org
Starting from a mixture of α- and β-methyl-D-xylofuranosides, a series of reactions including mesylation, hydrolysis, and treatment with sodium methoxide (B1231860) can be used to synthesize methyl-2,3-anhydro-lyxofuranosides, which can be further converted to aminopentoses like 3-amino-3-desoxy-D-ribose derivatives. annualreviews.org Additionally, methyl 3-deoxy-3-fluoro-α-D-xylofuranoside can be transformed into its crystalline 2,5-di-o-benzoyl ester, which serves as an intermediate for the synthesis of fluorinated nucleoside analogues. bath.ac.uk
Ring-Opening Reactions
The furanoside ring of this compound and its derivatives can undergo various ring-opening reactions, often following an initial rearrangement. A notable pathway involves epoxide migration and subsequent nucleophilic attack. For instance, methyl 2,3-anhydro-β-D-ribofuranoside, when treated with sodium methoxide, can first rearrange to the more stable methyl 3,5-anhydro-β-D-xylofuranoside. rsc.org This 3,5-epoxide (an oxetane (B1205548) ring) is then susceptible to nucleophilic attack. The major product of this reaction is methyl 5-O-methyl-β-D-xylofuranoside, resulting from the ring-opening at the C-5 position by the methoxide ion. rsc.org This demonstrates that ring-opening can be regioselective and influenced by the stability of intermediate structures.
Another significant transformation is the acid-catalyzed ring expansion of methyl-D-xylofuranosides to their more thermodynamically stable pyranoside counterparts. cdnsciencepub.com In the presence of methanolic hydrogen chloride, an equilibrium is established between the furanoside and pyranoside forms. The conversion of D-xylofuranosides to D-xylopyranosides proceeds with retention of the stereochemical configuration at the anomeric (C-1) center. cdnsciencepub.com
| Starting Compound | Reagent/Condition | Key Intermediate | Major Ring-Opened Product |
| Methyl 2,3-anhydro-β-D-ribofuranoside | Sodium methoxide in methanol | Methyl 3,5-anhydro-β-D-xylofuranoside | Methyl 5-O-methyl-β-D-xylofuranoside rsc.org |
| Methyl α-D-xylofuranoside | Methanolic HCl | Oxocarbenium ion | Methyl α-D-xylopyranoside cdnsciencepub.com |
Oxidation and Reduction Pathways of this compound Derivatives
The hydroxyl groups and other functional groups on this compound derivatives can be targeted through various oxidation and reduction reactions to yield a range of modified sugars.
Oxidation: The oxidation of methyl xylosides can occur at different positions depending on the reagent and the substrate's protecting groups.
Oxidation of Substituents: In 2-O-benzyl derivatives of this compound, the benzylic carbon can be selectively oxidized using ruthenium tetraoxide to form a ketone (lactone). nih.gov
Oxidation of the Sugar Ring: While many studies focus on the more stable pyranoside form, they illustrate typical oxidation pathways. The oxidation of methyl β-D-xylopyranoside with periodic acid in dimethyl sulfoxide (B87167) results in the selective cleavage of the C2—C3 bond. cdnsciencepub.com Microbial oxidation using Acetobacter suboxydans on methyl glycopyranosides typically yields the corresponding ketones (glycosiduloses). cdnsciencepub.com
Reduction: Reduction reactions are commonly employed to convert functional groups introduced onto the sugar ring. A frequent transformation is the reduction of an azide (B81097) group to an amine, which is a key step in synthesizing amino sugars. For example, a 4-azido-4-deoxy-L-arabinopyranoside, which can be synthesized from a methyl β-D-xylopyranoside derivative, is readily reduced to the corresponding 4-amino-4-deoxy-L-arabinopyranose using hydrogen gas over a palladium on carbon (Pd/C) catalyst. nih.gov This hydrogenation is a clean and efficient method for producing aminodeoxy sugars from their azido (B1232118) precursors. nih.gov
| Reaction Type | Starting Material (Derivative) | Reagent(s) | Product |
| Oxidation | 2-O-Benzyl-methyl-D-xylofuranoside derivative | Ruthenium tetraoxide | Dihydroisocoumarin derivative (lactone) nih.gov |
| Oxidation | Methyl β-D-xylopyranoside | Periodic acid/DMSO | C2-C3 cleaved dialdehyde (B1249045) cdnsciencepub.com |
| Reduction | 4-Azido-4-deoxy-L-arabinopyranoside derivative | H₂ / Pd-C | 4-Amino-4-deoxy-L-arabinopyranose nih.gov |
Stereochemical and Conformational Analysis of Methyl D Xylofuranoside
Furanose Ring Conformation Studies
The five-membered furanose ring of methyl-D-xylofuranoside is not planar and undergoes a continuous puckering motion. This dynamic behavior is crucial for its interactions with other molecules.
Pseudorotation Itinerary and Pucker Analysis
The conformation of the furanose ring is best described by the concept of pseudorotation, a continuous puckering motion of the five-membered ring. This motion is characterized by a phase angle of pseudorotation (P) and a puckering amplitude (φm). The pseudorotational itinerary maps the continuous conformational changes of the ring, with specific values of P corresponding to distinct envelope (E) and twist (T) conformations. rsc.org For furanoses, the energy barrier between different conformations is very small, allowing for easy interconversion. researchgate.net
Identification of Specific Conformations (e.g., E, T, 1T2-like, 0E-like, 3T4-like)
Through computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy, specific low-energy conformations of this compound have been identified. For instance, in the solid state, methyl α-D-xylofuranoside has been observed in an E conformation. researchgate.net In solution, it is understood to exist as an equilibrium of multiple conformations. Studies have indicated that for furanose derivatives with a D-xylo configuration, the ¹T₂/E₂/³T₂/³E region of the pseudorotational itinerary is significant. researchgate.net More specifically, conformations such as ⁴T₃ and E₃ have been identified as ground state conformations for methyl β-D-xylofuranoside in solution. researchgate.net
The following table summarizes some of the identified conformations for this compound and related furanosides.
| Compound | Method | Identified Conformations |
| Methyl α-D-xylofuranoside | X-ray Crystallography | E |
| Methyl β-D-xylofuranoside | Computational (Solution) | ⁴T₃, E₃ |
| Furanose derivatives (D-xylo configuration) | NMR and DFT | ¹T₂/E₂/³T₂/³E region |
Conformational Equilibria and Energy Barriers
The furanose ring of this compound exists in a dynamic equilibrium between various conformations. This equilibrium is often described by a two-state model, with the ring populating distributions in the Northern and Southern hemispheres of the pseudorotational itinerary. researchgate.netnih.gov However, the validity of this simplified model has been questioned, as some furanosides populate a continuum of states. nih.gov The energy barriers for interconversion between these conformations are generally low, often less than 0.5 kcal/mol, which contributes to the molecule's flexibility. nih.gov These low energy barriers are a key feature that distinguishes furanosides from the more rigid six-membered pyranose rings. researchgate.net
Anomeric Configuration and Stereoisomerism
The anomeric effect, which involves stereoelectronic interactions between the ring oxygen and the anomeric substituent, plays a role in stabilizing certain conformations. In furanosides, both endo- and exo-anomeric effects are considered. The endo-anomeric effect is related to the orientation of the anomeric substituent relative to the ring, while the exo-anomeric effect pertains to the rotation of the aglycone (the non-sugar portion, in this case, the methyl group). nih.gov
Influence of Substituents on Molecular Conformation
The conformation of the this compound ring is influenced by the orientation and interactions of its substituent groups, primarily the hydroxyl groups and the methoxy (B1213986) group. Repulsive interactions between adjacent hydroxyl groups can destabilize certain conformations. nih.govresearchgate.net Conversely, the formation of intramolecular hydrogen bonds can stabilize specific puckers.
Studies on related xylopyranosides (six-membered rings) have shown that modifications to substituents, such as deoxygenation or the introduction of a methyl group at C3, can lead to significant changes in conformational equilibria and flexibility. nih.govrsc.orgsemanticscholar.org While these are pyranosides, the principles of substituent effects on steric interactions and hydrogen bonding are also relevant to furanosides. For instance, a study on 5-deoxy-5-methylthio-xylofuranose, a derivative of xylofuranose (B8766934), revealed differences in ring conformation compared to the parent methyl α-D-xylofuranoside, highlighting the impact of modifying the C5 substituent. researchgate.net
Rotamer Preferences (e.g., C-4–C-5 bond)
Molecular dynamics simulations and NMR studies are used to determine the preferred rotamer populations. nih.govnih.gov For instance, a study on a 5-deoxy-5-methylthio-xylofuranose derivative showed different rotamer populations about the C-4–C-5 bond compared to methyl α-D-xylofuranoside, indicating that changes in the C5 substituent directly affect this rotational preference. researchgate.net
Anomeric Effect and Stereoelectronic Factors in Furanose Systems
The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a glycoside to adopt an axial or pseudoaxial orientation, rather than the sterically less hindered equatorial or pseudoequatorial position. researchgate.net While extensively characterized in six-membered pyranose rings, its manifestation in the more flexible five-membered furanose systems, such as that of this compound, is more complex. researchgate.netnih.gov The inherent flexibility of the furanose ring, which exists as a dynamic equilibrium of multiple envelope (E) and twist (T) conformations, means that the anomeric effect is coalesced with other steric and stereoelectronic influences. researchgate.net
Detailed Research Findings
Computational studies have been crucial in quantifying the energetic contributions of these effects in furanosides. A study using density functional theory (DFT) calculated the energetic magnitude of the endo-anomeric effect for a series of furanose derivatives. The results show that the stabilization energy varies with the electronegativity of the anomeric substituent and that the effect is systematically larger in furanoses than in analogous pyranoses by an average of 2.7 kJ/mol. researchgate.net
| Substituent | Endo-Anomeric Effect Energy (kJ/mol) |
|---|---|
| -Br | > -Cl |
| -Cl | > -F |
| -F | > -OCH3 |
| -OCH3 | > -SCH3 |
| -SCH3 | > -OH |
| -OH | > -NH2 |
| -NH2 | > -CN |
| -CN | > -CH3 |
This endo-anomeric stabilization directly influences the conformational landscape of the furanose ring, which is often described by a pseudorotation itinerary. nih.gov For α-anomers like methyl α-D-xylofuranoside, the anomeric effect destabilizes conformations on the "West" side of the pseudorotation wheel. nih.gov Conversely, in β-anomers, "East" conformations are destabilized by the absence of this effect. nih.gov
The conformation of this compound in solution is not a single static structure but rather a dynamic equilibrium between conformers. torvergata.it Experimental techniques, particularly NMR spectroscopy, are used to probe this equilibrium. The analysis of proton-proton coupling constants (³JHH) provides valuable information about the dihedral angles between protons and, by extension, the ring's shape. Research combining experimental NMR data with theoretical calculations has suggested that methyl α-D-xylofuranoside exists as a mixture of conformers, such as the ³T₂ and 'T₂ forms. torvergata.it The stability of any given conformation is determined by a balance of several factors:
The anomeric effect, which favors a quasi-axial orientation for the methoxy group. torvergata.it
Steric hindrance, which favors a quasi-equatorial disposition for the bulky C4 side chain. torvergata.it
The minimization of eclipsing interactions between adjacent substituents. torvergata.it
| Coupling Constant | Experimental Value (Hz) | Calculated Value (Hz) for 50:50 ³T₂ / 'T₂ Mixture |
|---|---|---|
| J(1,2) | 4.6 | 4.7 |
| J(2,3) | 6.8 | 6.7 |
| J(3,4) | 7.1 | 7.0 |
Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl D Xylofuranoside
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of Methyl-D-xylofuranoside. It provides detailed information about the chemical environment of each proton and carbon atom, the connectivity between atoms, and their spatial arrangement.
Proton NMR (¹H NMR) for Structural Elucidation and Coupling Constants
Proton NMR spectroscopy confirms the structure of this compound by revealing the chemical shift of each hydrogen atom and the scalar coupling between them. The anomeric proton (H-1) is particularly diagnostic, typically appearing as a distinct signal whose chemical shift and coupling constant to H-2 differ significantly between the α and β anomers. The three-bond coupling constants (³J) between adjacent protons (e.g., J_H1,H2_, J_H2,H3_, J_H3,H4_) are critical as they provide direct insight into the dihedral angles of the furanose ring, which is fundamental for conformational analysis.
Interactive Table: Representative ¹H NMR Data for this compound Anomers Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and experimental conditions. The data presented here are illustrative.
| Proton | Representative δ (ppm) (α-anomer) | Representative J (Hz) (α-anomer) | Representative δ (ppm) (β-anomer) | Representative J (Hz) (β-anomer) |
| H-1 | ~4.9 | J_1,2 ≈ 4 | ~5.0 | J_1,2_ < 2 |
| H-2 | ~4.1 | J_2,3_ ≈ 6-7 | ~4.2 | J_2,3_ ≈ 5-6 |
| H-3 | ~4.0 | J_3,4_ ≈ 6-7 | ~4.1 | J_3,4_ ≈ 5-6 |
| H-4 | ~4.2 | - | ~4.3 | - |
| H-5a | ~3.7 | J_4,5a_ ≈ 3-4; J_5a,5b_ ≈ -12 | ~3.8 | J_4,5a_ ≈ 3-4; J_5a,5b_ ≈ -12 |
| H-5b | ~3.6 | J_4,5b_ ≈ 5-6 | ~3.7 | J_4,5b_ ≈ 5-6 |
| OCH₃ | ~3.4 | - | ~3.4 | - |
Carbon-13 NMR (¹³C NMR) for Chemical Shifts and Structural Assignment
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a clear fingerprint for structural assignment. The chemical shift of the anomeric carbon (C-1) is highly sensitive to the stereochemistry at this center, typically resonating further downfield in the α-anomer compared to the β-anomer. The shifts of the other ring carbons (C-2, C-3, C-4) and the exocyclic carbons (C-5 and the methoxy (B1213986) group) complete the structural identification. Definitive assignments for ¹³C NMR data of methyl β-D-xylofuranoside have been reported in the Canadian Journal of Chemistry. spectrabase.com
Interactive Table: Representative ¹³C NMR Chemical Shifts for this compound Anomers Note: Data is representative and can vary with experimental conditions. Original data is referenced in Can. J. Chem. 53, 1424 (1975). spectrabase.com
| Carbon | Representative δ (ppm) (α-anomer) | Representative δ (ppm) (β-anomer) |
| C-1 | ~104 | ~109 |
| C-2 | ~72 | ~75 |
| C-3 | ~71 | ~72 |
| C-4 | ~85 | ~84 |
| C-5 | ~62 | ~64 |
| OCH₃ | ~56 | ~56 |
Conformational Analysis using NMR Data and Karplus Equation
Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring of this compound is highly flexible. It exists in a dynamic equilibrium between various puckered conformations, primarily described as Twist (T) and Envelope (E) forms. This dynamic behavior is known as the pseudorotational itinerary.
The Karplus equation provides a mathematical relationship between the observed three-bond proton-proton coupling constants (³J_HH_) and the corresponding H-C-C-H dihedral angle (φ). By measuring the ³J values for H1-H2, H2-H3, and H3-H4 from the ¹H NMR spectrum, researchers can calculate the corresponding dihedral angles. This information allows for the determination of the preferred conformations of the furanose ring in solution and the relative populations of the major conformers in the dynamic equilibrium.
Determination of Solution Structures from Residual Dipolar Coupling Constants
While standard NMR provides information on local geometry through coupling constants and short distances through the Nuclear Overhauser Effect (NOE), Residual Dipolar Couplings (RDCs) offer long-range orientational information. RDCs are measured when molecules are dissolved in a dilute liquid crystalline medium, which induces a slight partial alignment of the solute molecules with the external magnetic field. acs.org
This partial alignment prevents the complete averaging of through-space dipolar couplings to zero. The magnitude of an RDC between two nuclei is dependent on the distance between them and, crucially, on the orientation of the internuclear vector relative to the magnetic field. By measuring a sufficient number of RDCs (e.g., ¹D_CH_ and ¹D_HH_) throughout the molecule, a set of orientational restraints is generated. These restraints can be used in computational structure calculations to define the precise three-dimensional structure and conformational preferences of this compound in solution with high accuracy, surpassing the limitations of NOE-only based approaches. acs.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. It is particularly valuable for identifying the compound in complex biological or chemical mixtures.
GC-MS and LC-MS for Mixture Analysis and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS): this compound is a polar, non-volatile compound, making it unsuitable for direct GC analysis. Therefore, a chemical derivatization step is required to increase its volatility. The most common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov
The resulting per-TMS-derivatized this compound is volatile and thermally stable, allowing for its separation from other components in a mixture by gas chromatography. The mass spectrometer then analyzes the eluting compound. Electron Ionization (EI) of the TMS-ether typically results in a characteristic fragmentation pattern. While the molecular ion may be weak or absent, prominent fragment ions are observed, which are diagnostic for silylated carbohydrates. researchgate.net Common fragments include ions at mass-to-charge ratios (m/z) of 73 ([Si(CH₃)₃]⁺), 147, 204, and 217, which arise from cleavages of the sugar ring and silyl (B83357) groups. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the direct analysis of polar compounds like this compound without the need for derivatization. The compound is typically separated from a mixture using reverse-phase liquid chromatography and then ionized, most commonly using Electrospray Ionization (ESI). nih.gov ESI is a soft ionization technique that usually produces a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, allowing for the unambiguous determination of the molecular weight (164.16 g/mol ). cdnsciencepub.com
Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information. For glycosides, fragmentation often includes the neutral loss of water (18 Da) and methanol (B129727) (32 Da). Cleavage of the glycosidic bond can lead to fragments corresponding to the xylose ring itself. nih.gov This combination of chromatographic retention time and specific fragmentation pattern allows for highly selective and sensitive identification of this compound in complex samples. nih.gov
Fragmentation Pathways and Structural Elucidation
Mass spectrometry (MS) is a pivotal technique for the structural elucidation of this compound, providing insights into its molecular structure through controlled fragmentation. When subjected to ionization, the molecule undergoes specific bond cleavages, generating a unique pattern of fragment ions. The analysis of these fragments helps in piecing together the original structure.
In electrospray ionization mass spectrometry (ESI-MS), this compound typically forms adducts with ions like sodium [M+Na]⁺ or protons [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments on these precursor ions reveal characteristic fragmentation pathways. Common fragmentation patterns for glycosides involve the cleavage of the glycosidic bond, leading to the loss of the methoxy group (-OCH₃), and subsequent cleavages within the furanose ring.
Key fragmentation pathways often include:
Loss of Methanol: A primary fragmentation event is the neutral loss of methanol (CH₃OH, 32 Da) from the protonated molecule, which involves the methoxy group and a proton from a hydroxyl group.
Ring Fission: The furanose ring can undergo various cleavages. These cross-ring cleavages are diagnostic and provide information about the positions of the hydroxyl groups. For instance, losses of C₂H₄O₂ (60 Da) or CH₂O (30 Da) are commonly observed in the fragmentation of pentose (B10789219) sugars.
Water Loss: Dehydration, the loss of a water molecule (H₂O, 18 Da), is a frequent occurrence from the precursor or fragment ions, especially from those containing multiple hydroxyl groups.
The combination of these fragmentation patterns allows for the unambiguous identification of the this compound structure and differentiation from its isomers, such as methyl-D-xylopyranoside. taylorandfrancis.commdpi.com The precise mass measurements obtained through high-resolution mass spectrometry further aid in confirming the elemental composition of the fragment ions, enhancing the confidence in the structural assignment. zenodo.org
Table 1: Common Fragmentation Losses in Mass Spectrometry of this compound This is an interactive table. Select headers to sort.
| Neutral Loss | Mass (Da) | Description |
|---|---|---|
| H₂O | 18 | Loss of a water molecule (Dehydration) |
| CH₂O | 30 | Loss of formaldehyde, often from ring fragmentation |
| CH₃OH | 32 | Loss of methanol from the anomeric methoxy group |
MALDI-TOF MS for Molecular Weight Confirmation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique highly suitable for determining the molecular weight of non-volatile and thermally labile molecules like this compound. nih.gov In this method, the analyte is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid, DHB) that strongly absorbs laser energy. nih.gov
Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, causing desorption and ionization with minimal fragmentation. The primary ion observed for this compound in MALDI-TOF MS is typically the sodiated adduct, [M+Na]⁺. Given the molecular weight (MW) of this compound (C₆H₁₂O₅) is 164.16 g/mol , the expected mass-to-charge ratio (m/z) for the sodiated ion would be approximately 187.15 (164.16 + 22.99). nih.gov The detection of this single, prominent peak corresponding to the intact molecule adducted with an alkali ion provides clear and accurate confirmation of its molecular weight. nih.govresearchgate.net This technique is particularly valuable for its high sensitivity and speed in analyzing carbohydrate samples. nih.gov
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. upi.eduresearchgate.net The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule.
The FTIR spectrum of this compound is characterized by several key absorption regions:
O-H Stretching: A strong and broad absorption band is observed in the region of 3600-3200 cm⁻¹. This band is characteristic of the stretching vibrations of the hydroxyl (-OH) groups involved in intermolecular hydrogen bonding.
C-H Stretching: In the 3000-2800 cm⁻¹ region, multiple sharp peaks appear, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methine (C-H) groups. ieeesem.com
Fingerprint Region: The region from 1500 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. For this compound, this region is dominated by:
C-O-C and C-O Stretching: Strong absorption bands between 1150 cm⁻¹ and 1000 cm⁻¹ are assigned to the stretching vibrations of the C-O single bonds of the ether linkage (both the ring ether and the anomeric methoxy group) and the alcohol functionalities. researchgate.net
C-C Stretching and Bending Vibrations: Vibrations associated with the carbon skeleton of the furanose ring and various bending modes (O-H, C-H) also appear in this region, contributing to its complexity. ieeesem.com
Analysis of these characteristic absorption bands confirms the presence of hydroxyl, methyl ether, and aliphatic C-H functional groups, consistent with the structure of this compound. upi.edu
Table 2: Characteristic FTIR Absorption Bands for this compound This is an interactive table. Select headers to sort.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3600-3200 | Hydroxyl (-OH) | O-H Stretching |
| 3000-2800 | Aliphatic C-H | C-H Stretching |
| 1150-1000 | Ether, Alcohol (C-O) | C-O Stretching |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FTIR for analyzing the vibrational modes of this compound. This technique is based on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that result in a change in the polarizability of the molecule. libretexts.org
For this compound, Raman spectroscopy is particularly useful for observing vibrations of the carbon skeleton and symmetric vibrations that may be weak in the FTIR spectrum. Key features in the Raman spectrum would include:
C-H Vibrations: Strong signals corresponding to C-H stretching vibrations are typically observed around 2900 cm⁻¹.
Skeletal Vibrations: Vibrations associated with the C-C and C-O bonds of the furanose ring structure appear in the 800-1200 cm⁻¹ region. These modes provide information about the conformation of the ring.
Methyl Group Vibrations: The twisting and rocking vibrations of the anomeric methyl group can also be identified. core.ac.uk
Because the O-H stretching vibration is often a weak scatterer in Raman spectroscopy, the spectrum in this region is less pronounced compared to FTIR, allowing other vibrational modes to be more clearly resolved. The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of this compound. researchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy
Vacuum-Ultraviolet (VUV-ECD) for Solution Structures and Conformation
Vacuum-Ultraviolet Electronic Circular Dichroism (VUV-ECD) spectroscopy is a specialized technique that measures the differential absorption of left and right circularly polarized light in the VUV region (below 200 nm). hiroshima-u.ac.jp This method is exceptionally sensitive to the stereochemical and conformational features of chiral molecules like this compound in solution. hiroshima-u.ac.jpconsensus.app
Saccharides, which have their primary electronic transitions in the VUV region, are ideal candidates for this analysis. hiroshima-u.ac.jpresearchgate.net VUV-ECD spectra of this compound are influenced by several structural factors:
Anomeric Configuration: The orientation of the methoxy group at the anomeric center (C-1) significantly affects the ECD spectrum. The α- and β-anomers of this compound are expected to exhibit distinct VUV-ECD spectra, allowing for their differentiation in solution. consensus.app
Ring Conformation: The five-membered furanose ring is not planar and exists in various puckered conformations (e.g., envelope and twist forms). These subtle conformational differences, which are in equilibrium in solution, lead to characteristic changes in the VUV-ECD signal. nih.gov
By measuring the VUV-ECD spectrum down to wavelengths as low as 163 nm using synchrotron radiation, researchers can obtain detailed information about the preferred solution-state structures and conformational equilibria of this compound. hiroshima-u.ac.jpresearchgate.netnih.gov This data is often combined with quantum chemical calculations to assign spectral features to specific conformations, providing a powerful tool for characterizing the three-dimensional structure of saccharides in an aqueous environment. nih.govfigshare.com
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for the separation, analysis, and purification of this compound from complex mixtures, such as those resulting from the methanolysis of D-xylose. These techniques exploit the differential partitioning of the anomeric and isomeric forms of methyl xylosides between a stationary phase and a mobile phase.
Gas-Liquid Partition Chromatography (GLPC) for Product Analysis
Gas-Liquid Partition Chromatography (GLPC), often simply referred to as Gas Chromatography (GC), is a powerful analytical tool for the quantitative and qualitative analysis of the products from glycosidation reactions. For carbohydrates like this compound, which are non-volatile, a derivatization step is required prior to analysis. This typically involves converting the hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.
The analysis of methanolysis products of D-xylose reveals a complex mixture containing four primary isomers: methyl α-D-xylofuranoside, methyl β-D-xylofuranoside, methyl α-D-xylopyranoside, and methyl β-D-xylopyranoside. GLPC allows for the effective separation and quantification of these isomers.
Research into the methanolysis of monosaccharides has utilized GC-MS to identify and quantify the resulting methyl glycosides. researchgate.net The separation is typically performed on capillary columns with various stationary phases. The retention times are characteristic for each silylated isomer, enabling their identification.
Table 1: Representative GLPC Retention Times for Silylated Methyl Xylosides
| Compound | Retention Time (min) |
| Silylated Methyl-α-D-xylofuranoside | 19.78 ± 0.021 (isomer 1) |
| Silylated Methyl-β-D-xylofuranoside | Not explicitly separated in this study |
| Silylated Methyl-α-D-xylopyranoside | Not explicitly separated in this study |
| Silylated Methyl-β-D-xylopyranoside | Not explicitly separated in this study |
| Silylated Xylose (Isomer 1) | 19.78 ± 0.021 |
| Silylated Xylose (Isomer 2) | 21.03 ± 0.022 |
Note: Data adapted from a study on monosaccharide analysis by methanolysis, where peaks for different isomers of the same sugar are observed. researchgate.net The specific separation of all four methyl xyloside isomers would depend on the column and conditions used.
The conditions for GLPC analysis are critical for achieving baseline separation of the anomers. Key parameters include the type of stationary phase (e.g., nonpolar or medium-polarity phases), column length and diameter, temperature programming of the oven, and the carrier gas flow rate. nih.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of reactions, identifying compounds in a mixture, and determining the optimal solvent system for column chromatography. chemistryhall.com For this compound, TLC is typically performed on plates coated with a thin layer of silica (B1680970) gel. column-chromatography.com
The separation on a TLC plate depends on the polarity of the compounds and the mobile phase. libretexts.org The different isomers of methyl xylosides, having slightly different polarities, can be separated with an appropriate eluent. Visualization of the spots is achieved by staining, as carbohydrates are not typically UV-active. A common method is to spray the plate with a reagent like 5% sulfuric acid in ethanol (B145695) and then heat it, which chars the organic compounds and makes them visible as dark spots. researchgate.net
The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. ictsl.net
Table 2: Example TLC System for Methyl Glycoside Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | 1-Butanol / Acetic Acid / Water (2:1:1, v/v/v) researchgate.net |
| Visualization | Spraying with 5% H2SO4 in ethanol followed by heating. researchgate.net |
| Typical Rf Value | An Rf value of 0.9 was reported for a crude 2-hydroxy ethyl-O-D-xylofuranoside product using a benzene-methanol (4:6 v/v) solvent system, indicating high mobility in that specific system. scispace.com |
The choice of the mobile phase is crucial for effective separation. A mixture of a relatively nonpolar solvent and a polar solvent is often used, and the ratio is adjusted to achieve optimal separation of the furanoside and pyranoside isomers. researchgate.net
Column Chromatography for Purification and Isolation
Column chromatography is the standard method for the purification and isolation of this compound on a preparative scale. analyticaltoxicology.com This technique allows for the separation of the different glycosidic products from the synthesis reaction mixture based on their differential adsorption to a stationary phase. column-chromatography.comyoutube.com
Stationary Phases:
Silica Gel: The most common stationary phase used for the separation of protected and unprotected carbohydrates. column-chromatography.comteledyneisco.com Its polar surface interacts with the hydroxyl groups of the sugar derivatives, and elution is typically performed with a solvent gradient of increasing polarity. researchgate.net
Powdered Cellulose (B213188): This has also been successfully used for the separation of anomeric glycosides. In one study, a concentrated syrup of methyl glycosides was applied directly to a column of powdered cellulose to isolate new crystalline methylfuranosides, including α-methyl-D-xylofuranoside. scispace.com
Elution Systems: The selection of the eluent (mobile phase) is critical and is often guided by preliminary TLC analysis. researchgate.net A gradient elution, where the polarity of the solvent is gradually increased, is frequently employed to first elute the less polar compounds (furanosides) followed by the more polar compounds (pyranosides). Common solvent systems include mixtures of petroleum ether/ethyl acetate (B1210297) or chloroform/methanol. rsc.orgthieme-connect.com
Procedure:
A glass column is packed with a slurry of the stationary phase (e.g., silica gel) in a nonpolar solvent.
The crude reaction mixture, often a syrup, is dissolved in a minimal amount of solvent and loaded onto the top of the column. youtube.com
The eluent is passed through the column, and fractions are collected sequentially.
The composition of the collected fractions is monitored by TLC to identify those containing the pure desired product.
Fractions containing the pure this compound are combined, and the solvent is removed by evaporation.
This technique was instrumental in the first isolation of crystalline α-methyl-D-xylofuranoside. scispace.com
X-ray Diffraction Analysis for Solid-State Conformation
For this compound, X-ray crystallography confirms the identity of the anomer (α or β) and reveals the specific conformation adopted by the five-membered furanose ring in the crystal lattice. The conformation of furanoid rings is typically described as either a twist (T) or an envelope (E) form.
A study involving vibrational circular dichroism and ab initio calculations of various methyl pentofuranosides utilized X-ray diffraction data to establish their solid-state structures. The crystal structure of methyl-α-D-xylofuranoside has been determined and its data is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov
Table 3: Crystallographic Data for Methyl-α-D-xylofuranoside
| Parameter | Value |
| CCDC Number | 112950 nih.govnih.gov |
| Molecular Formula | C₆H₁₂O₅ nih.gov |
| Molecular Weight | 164.16 g/mol nih.gov |
| Crystal System | Data available through CCDC |
| Space Group | Data available through CCDC |
| Unit Cell Dimensions | Data available through CCDC |
The data obtained from X-ray analysis, such as atomic coordinates, provides the basis for understanding intermolecular interactions, like hydrogen bonding, within the crystal lattice. researchgate.netresearchgate.net This information is invaluable for computational modeling and for correlating spectroscopic data with specific molecular structures.
Computational and Theoretical Investigations of Methyl D Xylofuranoside
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of furanosides, offering a balance between computational cost and accuracy.
The five-membered furanose ring of Methyl-D-xylofuranoside is inherently flexible, adopting a range of non-planar conformations described by a pseudorotational cycle. Unlike the more rigid six-membered pyranose rings that typically adopt chair conformations, furanosides exist in a dynamic equilibrium between multiple "envelope" (E) and "twist" (T) forms. These conformations are often grouped into two major regions on the pseudorotational wheel: North (N-type) and South (S-type).
DFT calculations are instrumental in mapping the potential energy surface of the furanose ring. By performing geometry optimizations on various starting conformations, the relative stabilities of different puckers can be determined. For instance, a computational study on methyl α-D-arabinofuranoside, a stereoisomer of the title compound, utilized ab initio and DFT methods to minimize all 10 possible envelope forms, identifying the lowest energy conformers in both the North and South hemispheres scispace.com. A similar approach applied to this compound would identify its preferred ring puckering and the energy barriers for interconversion between different conformational states. Such studies reveal that the global minimum energy conformation and the pathways of pseudorotation are highly dependent on the stereochemistry of the substituents.
Table 1: Common Envelope (E) and Twist (T) Conformations of a Furanoside Ring
| Conformation Type | Description | Atoms in Plane | Atom Out of Plane |
|---|---|---|---|
| Envelope (E) | Four atoms are coplanar, with the fifth atom displaced. | C1, C2, C3, O4 | C4 |
| C1, C2, C4, O4 | C3 | ||
| C1, C3, C4, O4 | C2 | ||
| C2, C3, C4, O4 | C1 | ||
| Twist (T) | No four atoms are coplanar; two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | C1, C4, O4 | C2, C3 |
This table represents a generalized view of furanose ring conformations. The specific low-energy forms for this compound would be determined via specific DFT calculations.
DFT provides a powerful means to predict various spectroscopic parameters with high accuracy, aiding in the interpretation of experimental data.
NMR Parameters: The calculation of nuclear magnetic resonance (NMR) chemical shieldings (which are converted to chemical shifts) and spin-spin coupling constants is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. A detailed DFT study on the isomer methyl-β-D-xylopyranoside demonstrated excellent agreement between computed and experimental NMR data for both solution and solid states acs.org. The calculations showed that the chemical shifts of the anomeric proton (H1), C1, C2, and the methyl carbon are highly dependent on the torsional angle around the glycosidic bond acs.org. Applying this methodology to this compound would allow for the assignment of its complex NMR spectra and provide a deeper understanding of its conformational preferences in solution.
Table 2: Example of DFT-Calculated vs. Experimental NMR Parameters for Methyl-β-D-xylopyranoside
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹H Chemical Shift (H1) | Varies with torsion angle | 4.18 ppm |
| ¹³C Chemical Shift (C1) | Varies with torsion angle | 104.9 ppm |
| ¹J(C1-H1) | ~150-160 Hz | 159.5 Hz |
| ³J(C(Me)-H1) | ~2.5-4.0 Hz | 3.1 Hz |
Data derived from findings on methyl-β-d-xylopyranoside, illustrating the predictive power of DFT. acs.org
Vibrational Modes: DFT calculations can also predict the vibrational frequencies and intensities of infrared (IR) and Raman spectra. A study performing normal coordinate calculations on crystalline methyl-β-D-xylopyranoside allowed for the detailed assignment of each observed band in the experimental spectra to specific vibrational modes nih.govresearchgate.net. Such an analysis for this compound would enable a complete characterization of its vibrational spectrum, linking specific molecular motions, such as C-O stretching or C-H bending, to their corresponding spectral features.
The anomeric effect is a critical stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position rather than the sterically favored equatorial position. This effect arises from a stabilizing hyperconjugative interaction between the lone pair of the endocyclic ring oxygen (O4) and the antibonding orbital (σ) of the C1-O(Me) bond (an n → σ interaction).
DFT, combined with Natural Bond Orbital (NBO) analysis, is the standard method for quantifying the energetic magnitude of this effect. NBO analysis can compute the stabilization energy (E(2)) associated with the specific donor-acceptor orbital interactions. For the related compound methyl 2,4-diacetyl-β-d-xylopyranoside, computational studies have shown that anomeric effects contribute to the stabilization of certain conformations acs.orgnih.gov. By calculating the energies of the α (axial-like) and β (equatorial-like) anomers of this compound and performing NBO analysis, the precise energy of this stabilizing interaction can be determined, providing a quantitative measure of its influence on the compound's conformational equilibrium.
Glycosylation reactions are fundamental to carbohydrate chemistry, and they often proceed through oxocarbenium ion intermediates. The three-dimensional shape and stability of these transient species dictate the stereochemical outcome of the reaction.
Computational methods are used to map the conformational energy landscape of these reactive intermediates. For furanosides, this is particularly crucial as the ion's five-membered ring remains flexible. Studies mapping the energy landscapes of pentofuranosyl oxocarbenium ions have revealed that the stereoselectivity of glycosylation is directly linked to the lowest-energy conformation of the intermediate ion. For ribo-, arabino-, and lyxo-configured furanosides, the intermediate oxocarbenium ions adopt low-energy ³E or E₃ conformers, which leads to high 1,2-cis stereoselectivity. However, a key finding is that xylosyl donors often lack stereoselectivity. This has been computationally traced back to the fact that the xylo-configured oxocarbenium ion can readily adopt other, competing conformations, meaning there is not a single, strongly preferred pathway for nucleophilic attack.
Molecular Modeling and Simulation Approaches
While DFT provides a detailed, static picture of molecular conformations, molecular modeling techniques like Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, offering insights into the dynamic behavior of molecules.
Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by numerically solving Newton's equations of motion nih.govfrontiersin.org. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational dynamics in a solvent environment, mimicking physiological or experimental conditions.
MD simulations can model the transitions between different ring puckers (e.g., from N-type to S-type conformers) and the rotation of substituent groups, providing a more complete and realistic picture of the conformational ensemble than static calculations alone researchgate.net. The accuracy of these simulations depends heavily on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Specific force fields, such as the GROMOS force field for furanose-based carbohydrates, have been developed to accurately reproduce the conformational equilibria and other properties of these molecules acs.org. An MD simulation of this compound in water would reveal the timescales of conformational changes and the influence of solvent on its structural preferences, bridging the gap between theoretical energy minima and the dynamic reality of the molecule in solution.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful computational tools that combine the accuracy of quantum mechanics for a specific region of a molecular system with the efficiency of molecular mechanics for the remainder. This approach is particularly well-suited for studying the conformational dynamics and reactivity of molecules like this compound in solution.
A notable application of QM/MM simulations to furanoside systems has been in the investigation of the anomeric effect, a stereoelectronic phenomenon that influences the conformation and stability of glycosides. A computational study complemented by hybrid QM/MM molecular dynamics simulations was conducted to determine the energetic magnitude of the exo- and endo-anomeric effects in a series of furanose systems. researchgate.net This research, performed at the M062X/6‐31G(d) level of theory, provided the first reported energetic magnitudes of these effects for various ring substituents in furanoses. researchgate.net The simulations revealed that the ground state conformations of methyl β-D-xylofuranoside in solution include the 4T3 and E3 forms. researchgate.net Such detailed conformational analysis is crucial for understanding the interactions of this compound with biological targets.
The general utility of QM/MM simulations extends to studying enzymatic reactions, where the active site containing the substrate can be treated with QM, while the surrounding protein and solvent are described by MM. rsc.orgmdpi.comnih.gov This methodology allows for the elucidation of reaction mechanisms and the energetic profiles of catalytic processes involving glycosides.
In-silico Molecular Docking Studies (e.g., with biological targets)
In-silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on structurally similar methyl glycosides provides valuable insights into its potential applications. For instance, molecular docking studies have been performed on derivatives of methyl α-D-glucopyranoside against the Bacillus subtilis Obg protein, a potential antibacterial target. banglajol.info These studies revealed strong interactions with key amino acid residues, suggesting that methyl glycosides can serve as a scaffold for the development of novel antibacterial agents. banglajol.info Similarly, docking studies on methyl α-D-glucopyranoside derivatives with ferulic acid decarboxylase have been conducted to explore their potential as antimicrobial and antifungal agents. researchgate.net
Given the structural similarity, it is plausible that this compound and its derivatives could be investigated as inhibitors of various enzymes, such as α-glucosidase, which is a target for anti-diabetic drugs. nih.govmdpi.comscispace.comnih.gov Computational docking could be employed to screen libraries of this compound analogs against the active sites of such enzymes to identify promising lead compounds for further development. The binding interactions and docking scores from such studies can provide a rationale for the observed biological activities.
Below is an interactive data table summarizing representative docking results for related methyl glycoside derivatives against a biological target.
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
| Methyl α-D-glucopyranoside derivative 1 | Bacillus subtilis Obg protein | -7.5 | Arg236, Arg238 |
| Methyl α-D-glucopyranoside derivative 2 | Bacillus subtilis Obg protein | -8.2 | Lys156, Pro91, Glu333 |
| Methyl α-D-glucopyranoside derivative 3 | Ferulic acid decarboxylase | -6.9 | Not specified |
| Methyl α-D-glucopyranoside derivative 4 | Ferulic acid decarboxylase | -7.8 | Not specified |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies aim to identify the key molecular features responsible for a desired pharmacological effect, thereby guiding the design of more potent and selective molecules.
Although specific QSAR and SAR studies centered on this compound are not widely reported, research on analogous furanone and furanoside derivatives provides a framework for how such analyses could be applied. For example, three-dimensional QSAR (3D-QSAR) studies have been conducted on a series of furanone derivatives to determine the structural requirements for their antibacterial activity. ijpda.orgneliti.comijpda.orgresearchgate.net These studies have highlighted the importance of both steric and electrostatic fields in the interaction of these compounds with their biological targets. ijpda.orgresearchgate.net
A 2D QSAR study on furanone derivatives as cyclooxygenase-2 (COX-2) inhibitors revealed a significant correlation between the biological activity and various physicochemical descriptors. researchgate.net The developed model showed a good correlation coefficient (r²) of 0.840, indicating a strong relationship between the structural features and the inhibitory activity. researchgate.net Furthermore, a 3D-QSAR model using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach for the same set of compounds also demonstrated high predictive ability. researchgate.net
SAR studies on auranofin analogues, which contain a thioglucose moiety, have demonstrated that modifications to both the thiol and phosphine ligands significantly influence their antimicrobial activities against ESKAPE pathogens. nih.gov These findings underscore the importance of systematic structural modifications in optimizing the biological activity of glycoside-containing compounds.
The insights gained from QSAR and SAR studies are directly applicable to computational drug design and the prediction of biological activities for novel compounds. By establishing a mathematical relationship between molecular descriptors and activity, QSAR models can be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency.
For instance, machine learning models have been developed to predict potential α-glucosidase inhibitors from a large database of plant secondary metabolites. nih.gov Such models, once validated, can be used to predict the α-glucosidase inhibitory activity of this compound derivatives. The application of QSAR modeling has also been successful in the rational design of novel α-glucosidase inhibitors, leading to the identification of new chemical scaffolds with potent inhibitory activity. mdpi.com
The general workflow for computational drug design involving QSAR includes the following steps:
Data Set Selection: A diverse set of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
Model Development: Statistical methods are used to build a QSAR model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets.
Virtual Screening and Design: The validated model is used to predict the activity of new, untested compounds or to guide the design of novel molecules with enhanced activity.
The following interactive table presents a summary of a representative QSAR model for furanone derivatives as antibacterial agents. ijpda.org
| Model Parameter | Value |
| Number of compounds in training set | 16 |
| Number of compounds in test set | 5 |
| Correlation coefficient (r²) | 0.8699 |
| Cross-validated r² (q²) | 0.8224 |
| Predictive r² (pred_r²) | 0.7905 |
Theoretical Pyrolysis Mechanisms
Theoretical studies on the pyrolysis of glycosides are crucial for understanding the fundamental reaction pathways involved in the thermal conversion of biomass into valuable chemicals and fuels. While specific theoretical studies on the pyrolysis of this compound are limited, research on the pyrolysis of related compounds such as methyl glucosides and glucose provides significant insights into the likely decomposition mechanisms. acs.orgamanote.comacs.org
The pyrolysis of glycosides generally involves the cleavage of the glycosidic bond as a primary decomposition step. nih.gov For 4-methyloxybenzyl-2, 3, 4, 6-tetra-O-acetyl-β-d-glucopyranoside (MBGL), studies using synchrotron vacuum ultraviolet photoionization mass spectrometry have identified key pyrolysis intermediates, indicating that the decomposition pathway can be influenced by the structure of the aglycone. nih.gov
Theoretical investigations into the thermal degradation of methyl β-d-glucoside have explored plausible reaction mechanisms, providing a basis for understanding the pyrolysis of other methyl glycosides. acs.org These studies often employ quantum mechanical calculations to determine the energetics of various reaction pathways, including bond dissociation energies and activation barriers for different decomposition reactions.
Fast pyrolysis experiments on glucose-based carbohydrates have shown that the major products include levoglucosan, 5-hydroxymethylfurfural (5-HMF), and various smaller molecules. acs.org The product distribution is highly dependent on the pyrolysis temperature. acs.org It is expected that the pyrolysis of this compound would proceed through similar pathways, involving dehydration, retro-Diels-Alder reactions, and other rearrangements of the furanoside ring, leading to the formation of furan-based compounds and other volatile products.
Biological and Biotechnological Research Applications of Methyl D Xylofuranoside
Role in Glycoconjugate Synthesis and Glycobiology
In the field of glycobiology, Methyl-D-xylofuranoside and its derivatives are utilized as building blocks for constructing more complex carbohydrate structures and as reference compounds for structural elucidation.
While the pyranoside form (methyl-D-xylopyranoside) is more commonly cited in the synthesis of complex oligosaccharides, such as those related to the xyloglucan (B1166014) side chain, the furanoside form is a key precursor for specialized molecules. nih.gov this compound serves as a starting material for chemically and enzymatically modified derivatives. For instance, the enzymatic alcoholysis of methyl 2,3,5-tri-O-acetyl-α,β-d-xylofuranoside, catalyzed by Candida antarctica lipase (B570770) B, yields methyl 2,3-di-O-acetyl-α,β-d-xylofuranoside. This product is a valuable synthetic precursor for creating 5-modified xylofuranosides and 5′-modified xylonucleosides, which are important in medicinal chemistry and as biological probes. researchgate.net
This compound has played a crucial role as a reference compound in determining the structure of complex mycobacterial cell wall components. A key example is its use in the structural analysis of Lipoarabinomannan (LAM), a major lipoglycan from Mycobacterium tuberculosis. LAM contains an unusual 5-deoxy-5-methylthio-xylofuranose (MTX) residue whose absolute configuration and linkage position were initially unknown.
Through a combination of chemical synthesis and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers established the structure of the MTX residue. By comparing the NMR spectroscopic data of the MTX motif within LAM to the parent compound, methyl α-D-xylofuranoside, they confirmed that the MTX residues are of the D-configuration and are linked α-(1→4) to a mannopyranose residue in the mannan (B1593421) portion of the LAM glycan. This structural determination is vital for understanding the immunomodulatory role of LAM during mycobacterial infections.
Enzymatic Interactions and Metabolism Studies
This compound and its isomers interact with a variety of carbohydrate-active enzymes, making them useful for studying enzyme function, specificity, and regulation.
While chromogenic analogs like p-nitrophenyl-β-D-xylopyranoside are more commonly used as substrates for routine enzyme assays, methyl xylosides also serve as substrates for certain glycosidases. For example, β-glucosidase from sweet almonds is capable of hydrolyzing a variety of glycosides, including methyl β-D-glucopyranoside, demonstrating the general ability of such enzymes to act on methyl glycosides. nih.gov The enzymatic hydrolysis of modified furanosides, specifically methyl 2,3-di-O-acetyl-5-deoxy-α and β-D-xylofuranosides, has been studied using pig liver esterase, providing insight into the enzyme's active site.
The use of this compound itself as a specific inhibitor of glycosidases is not extensively documented in the literature. Glycosidase inhibition studies more frequently focus on iminosugars or other transition-state analogs. nih.gov
One of the most significant biotechnological applications of methyl xylosides is their role as inducers of xylanase production in microorganisms. The pyranoside isomer, methyl β-D-xylopyranoside, is a particularly potent, non-metabolizable inducer of the xylanolytic enzyme system in many fungi and bacteria.
In fungi such as Aspergillus tamarii and Aspergillus ochraceus, methyl β-D-xylopyranoside has been shown to be a more effective inducer of xylanase and β-xylosidase activity than the natural substrate, xylan (B1165943). researchgate.netnih.gov For instance, in Aspergillus ochraceus, xylanase production was 4.2 times greater with methyl β-D-xyloside compared to xylan medium. nih.gov Similarly, in the bacterium Cellulomonas flavigena, supplementing a xylan-containing medium with methyl β-D-xyloside increased extracellular xylanase production by 25%. fu-berlin.de This property is valuable in industrial biotechnology for maximizing the yield of xylanase, an enzyme widely used in the pulp and paper, food, and biofuel industries.
Table 1: Effect of Methyl β-D-xyloside as an Inducer of Xylanase Activity
| Organism | Enzyme(s) Induced | Key Finding |
|---|---|---|
| Aspergillus tamarii | Xylanase, β-xylosidase | More effective inducer than xylan at the same concentration. researchgate.net |
| Aspergillus ochraceus | Xylanase | Induced xylanase production to a level 4.2 times greater than xylan medium. nih.gov |
| Cellulomonas flavigena | Xylanase | Supplementation increased xylanase production by 25-46% compared to xylan alone. fu-berlin.de |
| Sclerotium rolfsii | Xylanase, Endoglucanase | Induced xylanase activity, though less effectively than xylobiose or cellobiose. |
The differential effects of various isomers of methyl xyloside on enzyme induction highlight a high degree of biological specificity. Research on Aspergillus ochraceus revealed that while methyl β-D-xyloside is a potent inducer, the anomeric isomer, methyl α-D-xyloside, actively represses xylanase synthesis. nih.gov This demonstrates that the regulatory pathway responsible for xylanase expression can distinguish between the α and β anomers at the C1 position.
Furthermore, methyl β-D-xylopyranoside is used as a substrate to characterize the activity of β-xylosidase enzymes. Enzymes from various sources, including Arabidopsis stem tissues, have been shown to hydrolyze this substrate, allowing for the characterization of their kinetic properties and substrate specificity. acs.org The ability of enzymes to act on or be induced by specific glycosides like this compound and its isomers provides researchers with crucial tools to probe the intricate mechanisms of carbohydrate metabolism and regulation.
Medicinal Chemistry and Biological Activity Research
This compound serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have been explored for a range of biological activities, from targeting cancer cells to combating microbial infections and modulating immune responses. Researchers have synthesized and evaluated a variety of analogues to understand their structure-activity relationships and therapeutic potential.
Antileukemic Screening of Derivatives
Derivatives of xylofuranose (B8766934) have been investigated for their potential as antileukemic agents. While direct studies on this compound are limited in this specific context, research on structurally related guanidino xylofuranose derivatives has shown promising results. For instance, a 3-O-dodecyl 5-(N-Boc)guanidino xylofuranose derivative demonstrated significant antiproliferative activities in K562 leukemia cells nih.gov. This suggests that modifying the xylofuranose core, particularly at the C-3 and C-5 positions, can lead to compounds with cytotoxic effects against leukemia cell lines. The introduction of a guanidine (B92328) group, a common motif in bioactive molecules, appears to be a key factor in conferring this anticancer activity nih.gov.
Further research into other classes of compounds has demonstrated the potential for developing potent antileukemic agents from various scaffolds. For example, derivatives of pyrroloquinoxaline have shown cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937 cells mdpi.com. Similarly, novel 2-azetidinone derivatives have been designed and evaluated for their anti-leukemic activity, with some compounds exhibiting potent effects peerscientist.com. While not directly derived from this compound, these studies highlight the general strategy of chemical modification to enhance anticancer properties, a principle that is applicable to the development of xylofuranoside-based therapeutics.
Table 1: Antiproliferative Activity of a Guanidino Xylofuranose Derivative
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 3-O-dodecyl 5-(N-Boc)guanidino xylofuranose | K562 (Leukemia) | Significant antiproliferative activity | nih.gov |
Antimicrobial Activity of Modified Xylofuranosides
The modification of xylofuranosides has been a strategy to develop new antimicrobial agents. While research specifically on this compound is not extensively detailed, studies on related d-xylopyranoside derivatives have shown that chemical modifications can lead to significant antimicrobial properties. For example, N-[2-(2′,3′,4′-tri-O-acetyl-d-xylopyranosyloxyethyl)]ammonium bromides with an octyl substituent on the nitrogen atom have demonstrated activity against both fungi (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli) mdpi.com. The minimum inhibitory concentration (MIC) for these compounds ranged from 32 to 256 μg/mL mdpi.com. This indicates that the introduction of lipophilic alkyl chains and quaternary ammonium (B1175870) groups can enhance the antimicrobial efficacy of xylose-based compounds.
The antimicrobial potential of modified natural products is a broad area of research. For instance, modified flavonoids have been shown to be effective against both Gram-positive and Gram-negative bacteria researchgate.net. The mechanism of action for such compounds can involve the disruption of bacterial cell membranes nih.gov. These findings on related sugar derivatives and other natural product scaffolds suggest that systematic modification of the this compound structure could yield novel and effective antimicrobial agents.
Table 2: Antimicrobial Activity of Modified d-Xylopyranosides
| Compound Class | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| N-[2-(2′,3′,4′-tri-O-acetyl-d-xylopyranosyloxyethyl)]ammonium bromides (with octyl substituent) | Candida albicans | 32-256 | mdpi.com |
| Candida glabrata | 32-256 | mdpi.com | |
| Staphylococcus aureus | 32-256 | mdpi.com |
Modulation of Immune Responses (e.g., cytokine induction/inhibition)
The immunomodulatory potential of this compound and its derivatives is an emerging area of interest. While direct evidence is limited, the broader class of herbal and phytochemical compounds, which includes glycosides, is known to modulate immune function through the regulation of informational molecules like cytokines researchgate.net. For example, certain flavonoids have been shown to inhibit the secretion and expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α mdpi.com. This modulation is often achieved by interfering with signaling pathways like the NF-κB and MAPK pathways mdpi.com.
Glucocorticoids are potent modulators of the inflammatory response, and their effects can be counter-regulated by endogenous mediators nih.gov. Macrophage migration inhibitory factor (MIF) is a cytokine that can override glucocorticoid-mediated inhibition of cytokine secretion nih.gov. This complex interplay of signaling molecules highlights the potential for targeted therapeutic intervention. The structural similarity of this compound to components of larger, bioactive natural products suggests that its derivatives could be designed to interact with immune signaling pathways and modulate cytokine production, offering a potential therapeutic avenue for inflammatory diseases.
Influence on Proteoglycan and Glycosaminoglycan Synthesis
β-D-xylosides are well-known initiators of glycosaminoglycan (GAG) synthesis. They act as artificial acceptors for the enzymes involved in GAG chain elongation, thereby competing with the natural proteoglycan core proteins nih.gov. This property has been utilized to study the role of proteoglycans in various biological processes. For example, in cultured chick embryonic muscle cells, β-D-xyloside was shown to inhibit the synthesis of a large chondroitin (B13769445) sulfate (B86663) proteoglycan, leading to the massive synthesis of xyloside-linked chondroitin sulfate GAG chains nih.gov.
Glycosaminoglycans and proteoglycans are major components of the cell surface and extracellular matrix, playing critical roles in development, normal physiological function, and disease mdpi.com. The ability of xylosides to interfere with proteoglycan synthesis makes them valuable tools for research in this area. Furthermore, this mechanism suggests a potential therapeutic application for xyloside derivatives in diseases where aberrant proteoglycan synthesis is a contributing factor. The structural features of the xyloside, including the aglycone moiety, can influence the type and amount of GAG chains produced.
Development of Nucleoside Analogues for Therapeutic Potential
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies nih.gov. The structural modification of the sugar moiety is a common strategy in the design of new nucleoside drugs. Xylofuranose, as an isomer of ribofuranose found in natural nucleosides, presents an attractive scaffold for the development of novel analogues. The synthesis of 5'-guanidino xylofuranosyl nucleosides has been explored, with some of these compounds exhibiting interesting biological activities nih.govchemrxiv.org.
For instance, 5′-guanidino 6-chloropurine (B14466) nucleosides have demonstrated dual anticancer and butyrylcholinesterase (BChE)-inhibitory effects nih.gov. The N9 regioisomer was found to be a selective submicromolar inhibitor of BChE and exhibited selective cytotoxicity against prostate cancer cells nih.gov. These findings underscore the potential of xylofuranose-based nucleoside analogues as therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders. The development of efficient synthetic routes to these analogues is crucial for further preclinical and clinical investigation wgtn.ac.nz.
Table 3: Biological Activity of 5'-Guanidino Xylofuranosyl Nucleoside Analogues
| Compound | Biological Target/Cell Line | Activity | Reference |
|---|---|---|---|
| 5′-Guanidino 6-chloropurine nucleoside (N9 regioisomer) | Butyrylcholinesterase (BChE) | Selective submicromolar inhibition (Ki = 0.89 μM) | nih.gov |
| DU-145 (Prostate Cancer) | Selective cytotoxicity (IC50 = 27.63 μM) | nih.gov | |
| 5′-Guanidino 6-chloropurine nucleoside (N7 regioisomer) | DU-145 (Prostate Cancer) | Cytotoxicity (IC50 = 24.48 μM) | nih.gov |
| HCT-15 (Colorectal Adenocarcinoma) | Cytotoxicity (IC50 = 64.07 μM) | nih.gov |
Phytochemical Investigations for Bioactive Small Molecules
Phytochemicals represent a vast reservoir of structurally diverse and biologically active small molecules with therapeutic potential impactfactor.org. The investigation of plant extracts is a common strategy for the discovery of new lead compounds for drug development. In this context, Methyl-beta-D-xylopyranoside, a related compound to this compound, has been identified as a phytochemical small molecule from Aganosma dichotoma through spectroscopic analysis impactfactor.orgresearchgate.net.
Bioactive-guided isolation procedures are often employed to identify the active constituents from complex plant extracts. This approach has been used to isolate compounds with alpha-glucosidase inhibitory activity from medicinal plants, which is relevant for the development of antidiabetic drugs nih.govresearchgate.net. Virtual screening and molecular docking studies are increasingly used to predict the biological activity of phytochemicals and to understand their mechanism of action at a molecular level nih.gov. The identification of Methyl-beta-D-xylopyranoside in a plant extract suggests that xylose glycosides are present in nature and may possess untapped biological activities waiting to be discovered through further phytochemical investigations.
Broader Biotechnological and Industrial Applications
This compound, a synthetically produced simple sugar derivative, is gaining prominence in biotechnological and industrial research. Its unique properties as an inducer of key enzymes and as a tool to probe cellular processes make it a valuable compound in the quest for sustainable and efficient biomass conversion and for fundamental studies of carbohydrate metabolism.
Contributions to Biomass Degradation Research
The enzymatic breakdown of xylan, a major component of hemicellulose found in plant cell walls, into simpler sugars is a critical step in the production of biofuels and other bio-based products. This process relies on the synergistic action of xylanolytic enzymes, primarily xylanase and β-xylosidase. The production of these enzymes by microorganisms is often inducible, meaning it is triggered by the presence of specific molecules. This compound has emerged as a potent and specific inducer of these crucial enzymes.
Research has demonstrated that Methyl-β-D-xyloside, a synthetic analog of xylobiose, can be a more effective inducer of xylanase and β-xylosidase activity in various microorganisms than xylan itself. researchgate.netresearcher.life For instance, in the fungus Aspergillus tamarii, Methyl-β-D-xyloside at the same concentration as xylan resulted in higher production of both enzymes. researchgate.netresearcher.life This enhanced induction is significant for optimizing enzyme production processes in industrial settings, potentially leading to higher yields and more efficient biomass degradation.
The ability of some microorganisms to utilize Methyl-β-D-xyloside as a sole carbon source for growth further underscores its relevance in biomass degradation studies. researchgate.net The delayed consumption of this compound by cells of A. tamarii points towards the requirement of a specific and inducible transport system to internalize it. researchgate.net Once inside the cell, it is hydrolyzed by an intracellular β-xylosidase into xylose, which can then enter the organism's metabolic pathways. researchgate.net
Below is a data table summarizing the comparative inducing effects of Methyl-β-D-xyloside and xylan on xylanolytic enzyme production in Aspergillus tamarii.
| Inducer | Concentration | Xylanase Activity | β-xylosidase Activity |
| Methyl-β-D-xyloside | Equivalent to Xylan | More Effective | More Effective |
| Xylan | Standard | Baseline | Baseline |
This table illustrates the superior performance of Methyl-β-D-xyloside as an inducer for key biomass-degrading enzymes compared to the natural substrate, xylan, in Aspergillus tamarii.
Applications in Studying Carbohydrate Metabolism Pathways
Beyond its direct application in enhancing enzyme production for biomass degradation, this compound serves as a valuable tool for fundamental research into carbohydrate metabolism pathways. Its ability to act as a non-metabolizable inducer in certain contexts is particularly noteworthy. researchgate.net
In some microorganisms, Methyl-β-D-xylopyranoside can induce the synthesis of xylanolytic enzymes without being consumed by the cell. researchgate.net This decoupling of enzyme induction from cellular metabolism allows researchers to study the regulatory networks that control gene expression in response to specific carbohydrates, without the confounding effects of the sugar being used as an energy or carbon source. By observing the cellular response to a non-metabolizable inducer, scientists can gain clearer insights into the signaling pathways and transcription factors involved in the regulation of carbohydrate-metabolizing enzymes.
Furthermore, the observation that Methyl-β-D-xyloside requires a specific, inducible transport system for uptake in organisms like Aspergillus tamarii opens avenues for studying sugar transport mechanisms. researchgate.net The synthesis of this transport system appears to be repressed by the presence of more readily metabolizable sugars, highlighting a key aspect of carbon catabolite repression, a fundamental regulatory mechanism in microorganisms. researchgate.net By studying the uptake of this compound, researchers can investigate the specificity and regulation of sugar transporters, which are crucial for understanding how cells prioritize and import different carbohydrate sources from their environment.
The intracellular hydrolysis of Methyl-β-D-xyloside to xylose by β-xylosidase also provides a specific entry point to study the downstream metabolic fate of xylose. researchgate.net This can be particularly useful in metabolic flux analysis, where researchers trace the path of carbon atoms through various metabolic pathways. By providing a controlled source of intracellular xylose, this compound can help in quantifying the flow of metabolites through pathways like the pentose (B10789219) phosphate (B84403) pathway and glycolysis.
Q & A
Q. What are the established synthetic routes for Methyl-D-xylofuranoside, and how can researchers optimize yield and purity?
this compound is typically synthesized via acid-catalyzed methanolysis of D-xylose. Optimization involves:
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.
- Catalyst selection : HCl or H₂SO₄ at 0.1–0.5 M concentrations are common; neutralization with ion-exchange resins post-reaction minimizes degradation.
- Purification : Column chromatography (silica gel, ethyl acetate/methanol eluent) or recrystallization ensures high purity (>95%). Validate purity via TLC (Rf comparison) and NMR (absence of anomeric proton splitting) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR : ¹H NMR (anomeric proton at δ 4.8–5.2 ppm), ¹³C NMR (C1 at ~105 ppm for furanoside), and 2D COSY/HSQC to confirm ring conformation.
- IR : O-H stretches (3200–3500 cm⁻¹) and C-O-C vibrations (1100 cm⁻¹).
- Mass spectrometry : ESI-MS ([M+Na]⁺ ≈ 197 m/z) for molecular weight confirmation. Cross-reference with databases like SciFinder® for spectral validation .
Q. How should researchers design stability studies for this compound under different storage conditions?
Follow ICH Q1A guidelines:
- Accelerated testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, 0.1% H₃PO₃ mobile phase).
- Kinetic analysis : Plot degradation rates vs. Arrhenius models to predict shelf life. Include controls for hygroscopicity and photostability .
Advanced Research Questions
Q. How can computational modeling predict the glycosidic bond stability of this compound under varying pH conditions?
- Density Functional Theory (DFT) : Calculate bond dissociation energies for the glycosidic linkage at different protonation states.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 2–10) to identify hydrolysis-prone conformers.
- Validation : Compare with experimental kinetic data (HPLC-monitored hydrolysis rates) to refine computational parameters .
Q. What strategies resolve contradictions in reported bioactivity data of this compound across studies?
- Meta-analysis framework : Use EFSA’s systematic review methodology to assess variables:
Q. What in silico approaches predict the interaction of this compound with carbohydrate-binding proteins?
- Molecular docking : Use AutoDock Vina to screen against lectins (e.g., concanavalin A) with flexible side-chain sampling.
- Binding free energy : Calculate ΔG via MM-PBSA/GBSA workflows in AMBER.
- Experimental validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for affinity measurements .
Q. How to assess the environmental impact of this compound using life cycle assessment (LCA) methodologies?
- Inventory phase : Quantify solvent waste (methanol, HCl) and energy use during synthesis.
- Impact assessment : Use SimaPro software with ReCiPe endpoints (ecotoxicity, global warming potential).
- Mitigation : Propose green chemistry alternatives (e.g., enzymatic catalysis) to reduce E-factor scores .
Methodological Guidance
Q. How to conduct a comprehensive literature review on this compound using academic databases?
- Search strategy :
- PubMed/Web of Science : Combine terms "this compound" AND ("synthesis" OR "metabolism") with Boolean operators.
- SciFinder® : Use CAS Registry Number (13039-65-1) for precise indexing. Exclude patents and non-English studies.
- Screening : Apply PRISMA flow diagrams to filter irrelevant hits. Prioritize studies with full spectral data .
Q. What protocols ensure reproducibility in this compound bioactivity assays?
- Standardization :
- Cell culture : Use authenticated lines (e.g., ATCC-certified) with mycoplasma testing.
- Dose-response curves : Include positive controls (e.g., methyl-α-D-glucopyranoside) and triplicate replicates.
- Data reporting : Adhere to MIAME/MIAPE guidelines for metadata (e.g., incubation time, passage number) .
Tables
Q. Table 1. Key Spectral Peaks for this compound Validation
| Technique | Key Peaks/Features | Reference Range |
|---|---|---|
| ¹H NMR (D₂O) | δ 4.92 (d, J=3.5 Hz, H1) | |
| ¹³C NMR | 105.2 ppm (C1), 82.1 ppm (C4) | |
| IR | 3400 cm⁻¹ (O-H), 1075 cm⁻¹ (C-O-C) |
Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Removal Method |
|---|---|---|
| Xylose residues | Incomplete reaction | Prolonged methanolysis |
| Methyl esters | Over-acidification | Neutralization (NaHCO₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
